4-Methylbenz[a]anthracene
Description
4-Methylbenz[a]anthracene is a methylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in the environment and potential biological activities. The metabolism of 4-methylbenz[a]anthracene has been studied using the fungus Cunninghamella elegans, which primarily metabolizes the compound at the methyl group, followed by further metabolism at the 8,9- and 10,11-positions .
Synthesis Analysis
The synthesis of various methylated benz[a]anthracenes, including 4-methylbenz[a]anthracene, has been explored in several studies. An improved synthesis of 5-methylbenz(a)anthracene, which is structurally related to 4-methylbenz[a]anthracene, has been reported with a high overall yield starting from commercially available compounds . Although not directly about 4-methylbenz[a]anthracene, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structures of methyl-substituted benz[a]anthracenes have been determined to be almost planar with closely similar dimensions . This planarity is significant as it can influence the molecule's interaction with biological systems and its potential carcinogenicity.
Chemical Reactions Analysis
The metabolism of 4-methylbenz[a]anthracene by C. elegans involves cytochrome P-450 mono-oxygenase and epoxide hydrolase enzyme systems, indicating a high degree of stereo- and regio-selectivity . Additionally, the synthesis of tumorigenic metabolites of related compounds, such as dibenz[a,j]anthracene, has been described, which involves the formation of dihydrodiol and diol epoxide derivatives . These reactions are relevant to understanding the metabolic pathways and potential biological effects of 4-methylbenz[a]anthracene.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylbenz[a]anthracene can be inferred from studies on similar compounds. The molecular structures of methylbenz[a]anthracenes are highly planar, which can affect their physical properties and interactions with other molecules . The metabolism studies suggest that 4-methylbenz[a]anthracene undergoes specific chemical reactions involving oxidation and hydroxylation, which are catalyzed by specific enzyme systems . These properties are crucial for understanding the environmental behavior and biological effects of 4-methylbenz[a]anthracene.
Scientific Research Applications
Environmental Monitoring and Remediation
Nano-adsorbents for Polycyclic Aromatic Hydrocarbons (PAHs) Detection : A study by Xiaofei Liu et al. (2014) introduced Fe3O4@ionic liquid@methyl orange nanoparticles as a novel nano-adsorbent for the magnetic solid-phase extraction of PAHs, including benzo(a)anthracene, from environmental water samples. The method showed excellent recovery rates and detection limits, highlighting its potential for environmental monitoring of PAH contamination Xiaofei Liu et al., 2014.
Photocatalysis and Sensing Applications
Photodegradation and Luminescent Detection : A study by Xinyao Liu et al. (2018) synthesized anthracene-based metal-organic frameworks (MOFs) for the photodegradation of antibiotics and organic dyes in water and for the luminescent detection of antibiotics and nitroaromatics. These findings demonstrate the dual utility of anthracene derivatives in environmental remediation and sensing applications Xinyao Liu et al., 2018.
Molecular Design and Synthesis
Fluorescent Properties of Anthracene Derivatives : Research on the synthesis and fluorescent properties of anthracene derivatives, as discussed by Wan You-zhi (2009), showcases the potential of these compounds in the development of new materials with specific optical properties. The study indicates how variations in the structure of anthracene derivatives can influence their fluorescence, which is crucial for applications in sensing, imaging, and optoelectronic devices Wan You-zhi, 2009.
Chemical Behavior and Analysis
Metabolic Pathways in Biological Systems : A study by A. Gentil and P. Sims (2004) explored the metabolism of 7,12-dimethylbenz(a)anthracene in mouse stomach and small intestine homogenates. This research provides insights into the enzymatic processes involved in the metabolism of anthracene derivatives, contributing to our understanding of their behavior in biological systems A. Gentil & P. Sims, 2004.
properties
IUPAC Name |
4-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNNEYZRYFXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031279 | |
Record name | 4-Methylbenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenz[a]anthracene | |
CAS RN |
316-49-4 | |
Record name | 4-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLBENZ(A)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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